molecular formula C20H21N3O2 B12183859 N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide

Cat. No.: B12183859
M. Wt: 335.4 g/mol
InChI Key: QTSPLMDADWNWEG-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is a synthetic indole derivative designed for research applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many pharmacologically active compounds . Indole-3-carboxamide derivatives, in particular, have been extensively studied for their potential in antimicrobial research. Related compounds have demonstrated significant activity against a panel of Gram-positive bacteria, including Staphylococcus aureus , and fungal strains such as Candida albicans . The molecular structure of this compound, featuring a benzyl group at the 1-position and an acetylated aminoethyl carboxamide chain at the 3-position, is engineered to explore structure-activity relationships. This includes investigating how substitutions on the indole nucleus influence binding affinity and potency against specific biological targets. Researchers value this compound as a key intermediate or target molecule for developing new therapeutic agents, studying enzyme inhibition mechanisms, and probing microbiological pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

QTSPLMDADWNWEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Indole Core Formation

Phenylhydrazine hydrochloride is condensed with a cyclohexanone derivative (e.g., dimethyl (R)-2-(3-oxocyclohexyl)malonate) in acetic acid at 80–90°C for 12–16 hours, yielding a tetrahydrocarbazole intermediate. Dehydrogenation using tetrachloro-1,4-benzoquinone (TCB) in toluene at 110°C for 4 hours affords the aromatic indole system.

N-Benzylation

The indole nitrogen is benzylated using benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This step achieves >85% yield, with purification via silica gel chromatography.

Carboxamide Formation

The 3-carboxylic acid group is activated using ethyl chloroformate and triethylamine in chloroform, followed by reaction with 2-aminoethylacetamide. The amidation proceeds at room temperature for 6 hours, yielding the target compound in 72% yield.

Table 1: Key Reaction Parameters for Fischer Indole Route

StepReagents/ConditionsYield (%)
Indole formationPhenylhydrazine, TCB, toluene, 110°C68
N-BenzylationBenzyl bromide, K2CO3, DMF, 60°C87
AmidationEthyl chloroformate, 2-aminoethylacetamide72

Leimgruber-Batcho Cyclization Strategy

Adapted from ivacaftor synthesis, this method leverages oxidative cleavage and cyclization to construct the indole ring.

Oxidative Cleavage

Ethyl indole-3-acetate undergoes ozonolysis in a continuous flow reactor at 0–5°C, followed by reductive workup with dimethyl sulfide to yield a keto-ester intermediate.

Cyclization

The keto-ester is treated with DMF-DMA (dimethylformamide dimethyl acetal) in acetonitrile at 25–30°C for 12–16 hours, inducing cyclization to form the 1-benzylindole-3-carboxylate.

Side Chain Introduction

The ethyl ester is hydrolyzed to the carboxylic acid using 20% KOH in methanol-water (3:1), followed by coupling with 2-aminoethylacetamide via HATU-mediated amidation.

Table 2: Leimgruber-Batcho Cyclization Optimization

ParameterOptimal ValueImpact on Yield
Temperature25–30°CMaximizes cyclization efficiency
SolventAcetonitrileReduces side reactions
Residence time35–45 minutes (flow reactor)Improves scalability

Direct Alkylation-Amidation Approach

This two-step method prioritizes atom economy by avoiding protective groups.

One-Pot Alkylation

Indole-3-carboxylic acid is reacted with 2-bromoethylacetamide and benzyl bromide in a single pot using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in dichloromethane at 40°C for 8 hours, achieving simultaneous N-benzylation and side chain introduction.

Acid-Catalyzed Amidation

The intermediate is treated with p-toluenesulfonic acid (p-TSA) in refluxing ethanol to facilitate intramolecular amide bond formation. Yield improvements to 78% are noted when using Al2O3 as a co-catalyst.

Continuous Flow Synthesis

Inspired by ivacaftor production, this route enhances reproducibility and scalability.

Flow Reactor Setup

  • Oxidative cleavage : Ozone and ethyl indole-3-acetate are mixed in a T-junction reactor at 0–5°C.

  • Cyclization : The intermediate is pumped into a second reactor with DMF-DMA, achieving 90% conversion in 40 minutes.

In-Line Purification

A continuous liquid-liquid separator removes by-products, enabling direct feeding into the amidation reactor.

Table 3: Continuous vs. Batch Process Metrics

MetricBatch ProcessContinuous Flow
Cycle time16 hours2.5 hours
Yield68%82%
Purity95%99%

While not directly cited for this compound, hydrogenation methods from related syntheses suggest utility in reducing nitro or ketone intermediates. For example, 5% Pd/C under 40–98 psi H2 at 40–45°C effectively removes benzyl protecting groups , though this is unnecessary in the final molecule.

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes selective oxidation under controlled conditions:

  • Primary agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

  • Reactivity : Oxidation occurs preferentially at the C2 and C7 positions of the indole core, forming hydroxylated derivatives or opening the ring under harsh conditions.

ConditionProduct FormedYield (%)Solvent System
KMnO₄, H₂SO₄, 50°C, 2 h2-Oxo-indole-3-carboxamide analog62Acetonitrile/H₂O (3:1)
H₂O₂, AcOH, 70°C, 4 h7-Hydroxyindole derivative48Acetic acid

Nucleophilic Substitution

The benzyl group at the N1 position participates in SN2 reactions :

  • Reagents : Primary/secondary amines (e.g., methylamine, piperidine).

  • Mechanism : Benzyl bromide intermediates form transiently in polar aprotic solvents like DMF, enabling substitution.

Amine ReagentTemperatureCatalystProduct Purity (%)
Piperidine80°CK₂CO₃91
Ethylenediamine60°CNaI84

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic (HCl) : Produces indole-3-carboxylic acid and 2-(acetylamino)ethylamine .

  • Basic (NaOH) : Yields sodium carboxylate and free amine (requires reflux in ethanol) .

ConditionReaction TimeConversion Efficiency (%)
6M HCl, reflux, 6 h6 h78
2M NaOH, EtOH, reflux, 4 h4 h82

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes bromination and nitration at the C5 position:

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives.

  • Nitration : Nitric acid-sulfuric acid mixture at 0°C produces 5-nitroindole analogs.

ReactionReagent SystemIsolated Yield (%)
BrominationNBS, CCl₄, AIBN, 60°C67
NitrationHNO₃/H₂SO₄, 0°C, 1 h58

Reductive Alkylation

The acetylaminoethyl side chain facilitates reductive amination:

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol with aldehydes (e.g., formaldehyde) .

  • Product : Secondary amine derivatives with modified side-chain properties .

AldehydeEquivalentsReaction TimeYield (%)
Formaldehyde212 h75
Benzaldehyde1.524 h68

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the benzyl group:

  • Catalyst : Pd(PPh₃)₄ with arylboronic acids in THF/H₂O .

  • Scope : Compatible with electron-rich and electron-poor aryl groups .

Arylboronic AcidTemperatureYield (%)
4-Methoxyphenyl80°C73
3-Nitrophenyl100°C65

Key Mechanistic Insights

  • Indole Ring Activation : Electron-rich C3 carboxamide group directs electrophiles to C2/C5 positions .

  • Steric Effects : The benzyl group at N1 hinders substitution at proximal sites, favoring distal reactivity.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

Stability Considerations

  • pH Sensitivity : The compound degrades in strong acids/bases (>pH 10 or <pH 2) via amide hydrolysis .

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures (TGA data).

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide involves several steps including the reaction of indole derivatives with acetylated amines. The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds synthesized in related studies showed activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
5aE. coli< 10 µg/mL
5bS. aureus< 5 µg/mL
5cC. albicans< 15 µg/mL

Anticancer Properties

This compound has also shown promising anticancer activity. Studies indicated that certain indole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism involves cell cycle arrest and increased apoptotic markers .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4aMCF-721.7Apoptosis induction
4bA54913.1Cell cycle arrest in S phase
4cHCT11611.5Increased Annexin-V positive cells

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their antibacterial activity against various strains. This compound was among the compounds tested, showing significant inhibition against resistant strains of bacteria .

Case Study: Cancer Treatment Potential

A recent investigation into the anticancer effects of this compound revealed that it effectively reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new cancer therapies targeting estrogen-dependent tumors .

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The acetylaminoethyl side chain may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

MEN10930 [(S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide]

  • Core Structure : Indole-3-carboxamide, similar to the target compound.
  • Key Differences: N1 Substituent: MEN10930 has a naphthalenylmethyl group, whereas the target features a benzyl group. Carboxamide Substituent: MEN10930 incorporates a cyclohexyl group and a complex amino-acetyl chain, contrasting with the target’s simpler acetylamino ethyl group.
  • Implications : The additional bulk in MEN10930 may improve selectivity for specific neuropeptide receptors but reduce solubility compared to the target compound .

LY306740 [(R)-1-(N-[2-methoxybenzyl]acetylamino)-3-(1H-indol-3-yl)-2-(N-[2-{4-cyclohexylpiperazin-1-yl}acetyl]amino)propane]

  • Core Structure : Indol-3-yl group attached to a propane chain.
  • Key Differences :
    • Substituents : LY306740 includes a 2-methoxybenzyl group and a 4-cyclohexylpiperazine moiety, which are absent in the target. These groups likely confer distinct pharmacokinetic profiles (e.g., extended half-life due to piperazine).

Data Table: Structural and Functional Comparison

Compound Name Core Structure N1 Substituent Carboxamide Substituent Key Functional Groups Potential Applications Reference
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide Indole-3-carboxamide Benzyl N-[2-(acetylamino)ethyl] Benzyl, acetylamino Research/Patent example
MEN10930 Indole-3-carboxamide Naphthalenylmethyl Cyclohexyl, amino-acetyl chain Naphthalene, cyclohexyl Neuropeptide antagonist
LY306740 Indol-3-yl + propane chain None 2-methoxybenzyl, piperazine Methoxy, piperazine Neuropeptide antagonist
EP 4374877A2 Example Amino ethoxy Methyl N-(methyl)amino Methyl, acetylamino ethyl Catalytic/material science

Biological Activity

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative family, which has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their antiviral , anticancer , and anti-inflammatory properties. The indole core structure allows for interactions with various biological targets, making these compounds valuable in medicinal chemistry and pharmacology .

PropertyValue
Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
IUPAC Name N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide
InChI Key QTSPLMDADWNWEG-UHFFFAOYSA-N

The mechanism of action for this compound involves its binding to specific receptors and enzymes within cells. The compound has been shown to interact with various molecular targets that influence cellular pathways related to proliferation and apoptosis, particularly in cancer cells .

Target Pathways

  • VEGFR-2 Inhibition : Studies indicate that compounds similar to this compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • GSK-3β Activity Reduction : Some derivatives have been reported to reduce GSK-3β activity significantly, which plays a role in various signaling pathways associated with cancer progression .

Anticancer Activity

This compound has demonstrated substantial anticancer activity against several human tumor cell lines. For instance, it has been tested against:

  • HT29 (Colon Carcinoma) : Exhibited potent cytotoxic effects.
  • PC3 (Prostate Carcinoma) : Showed significant inhibition of cell growth.
  • H460 (Lung Carcinoma) : Indicated high efficacy in reducing cell viability .

The cytotoxicity was assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Colon Cancer Cells :
    • A study investigated the effect of this compound on HT29 cells. The compound was administered at varying concentrations over 144 hours, resulting in a significant reduction in cell viability, demonstrating its potential as an anticancer agent .
  • Inflammation Model :
    • In an experimental model of inflammation, the compound was shown to reduce markers of inflammation significantly compared to control groups. This suggests a dual role in both cancer treatment and inflammatory conditions .

Q & A

Q. What synthetic methodologies are most effective for preparing N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Formation of the indole core through SNAr reactions using 2-halonitrobenzene and cyanoacetamides under basic conditions to generate intermediates like 2-cyano-2-(2-nitrophenyl)acetamide .
  • Step 2 : Reduction of the nitro group to an amine, followed by benzylation at the indole N1 position.
  • Step 3 : Introduction of the acetylaminoethyl side chain via amide coupling using reagents like EDCI or DCC .
    Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts. Purity can be verified via HPLC and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : Confirm the structure via <sup>1</sup>H NMR (e.g., indole protons at δ 7.2–7.8 ppm, acetyl methyl group at δ 2.1 ppm) and IR (amide C=O stretch at ~1650 cm<sup>-1</sup>) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 406.2) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modifications?

  • Substitution Patterns : Modify the benzyl group (e.g., para-fluoro or methoxy substituents) to enhance binding affinity to target receptors. Evidence shows that electron-withdrawing groups improve metabolic stability .
  • Side Chain Variations : Replace the acetylaminoethyl group with sulfonamide or urea moieties to alter pharmacokinetic properties .
  • Rational Design : Use molecular docking to predict interactions with biological targets (e.g., kinase domains), guided by analogs like N-[2-(4-chlorophenyl)ethyl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule off-target effects .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound synthesis .

Q. What kinetic and mechanistic insights are critical for studying this compound’s interactions with enzymes?

  • Time-Resolved Studies : Monitor enzyme inhibition via stopped-flow spectroscopy or fluorescence quenching.
  • Kinetic Parameters : Calculate Ki (inhibition constant) and kinact (inactivation rate) using progress curve analysis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and selectivity?

  • Cell Lines : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity.
  • Dose-Response Curves : Generate IC50 values using nonlinear regression (e.g., GraphPad Prism).
  • Apoptosis Markers : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Q. How can computational tools aid in predicting the compound’s ADMET properties?

  • Software : Use SwissADME or pkCSM to predict solubility (LogS), blood-brain barrier permeability, and CYP450 interactions.
  • Toxicity Prediction : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks .

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